molecular formula C13H14N2S2 B3757191 4-(allylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(allylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3757191
M. Wt: 262.4 g/mol
InChI Key: JDZMFTGEKLOYIT-UHFFFAOYSA-N
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Description

4-(allylthio)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It is part of a novel series of compounds that have been designed and synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors . These compounds have shown antitumor activity against the human pulmonary carcinoma cell line A549 .


Synthesis Analysis

The synthesis of derivatives of the thieno3′,2′: 4,5benzothieno[2,3-d]pyrimidine system has been reported . The process involves heating with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure-activity relationship of some new anti-inflammatory benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives has been explored . The molecules are shown by extensive MM calculations to show a significant degree of helical distortion .


Chemical Reactions Analysis

Numerous methods for the synthesis of pyrimidines are described . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions in the research of this compound could involve further exploration of the structure-activity relationship of these derivatives . Additionally, the possibility of using the most active compounds as fluorescent probes to determine tumors or their progression could be evaluated . Further in vitro and in vivo studies are needed to confirm this hypothesis .

Properties

IUPAC Name

4-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S2/c1-2-7-16-12-11-9-5-3-4-6-10(9)17-13(11)15-8-14-12/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZMFTGEKLOYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=NC2=C1C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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